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molecular formula C15H11ClFNO B1250414 1-(2-Chloro-6-fluorophenyl)-5-methyl-1H-indole-2(3H)-one

1-(2-Chloro-6-fluorophenyl)-5-methyl-1H-indole-2(3H)-one

Cat. No. B1250414
M. Wt: 275.7 g/mol
InChI Key: LFXMCCUTBWQOJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06310099B1

Procedure details

A mixture of 100 g (0.32 mol) of N-(2′-chloro-6′-fluorophenyl)-N-chloroacetyl-4-methylaniline and 110 g (0.82 mol) of aluminum chloride in 400 ml of 1,2-dichlorobenzene is stirred vigorously and heated to 140° for 7.5 hours. The reaction is cooled to room temperature and added to a mixture of 100 ml of 12N HCl and 700 ml of water (cooled to 0-5° in a dry ice/acetone bath). The mixture is extracted twice with 400 ml of methylene chloride and the combined organic layers are washed with 600 ml of 3N HCl. The organic layer is stirred with 66 g of magnesium sulfate and 33 g of charcoal (DARCO G-60). The solids are filtered through a pad of Celite and the solvents are evaporated under reduced pressure to give a tan solid which is recrystallized from ethanol to give N-(2′-chloro-6′-fluorophenyl)-5-methyloxindole, m.p. 137-140°.
Name
N-(2′-chloro-6′-fluorophenyl)-N-chloroacetyl-4-methylaniline
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
700 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[N:9]([C:17](=[O:20])[CH2:18]Cl)[C:10]1[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][CH:11]=1.[Cl-].[Al+3].[Cl-].[Cl-].Cl.O>ClC1C=CC=CC=1Cl>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[N:9]1[C:10]2[C:15](=[CH:14][C:13]([CH3:16])=[CH:12][CH:11]=2)[CH2:18][C:17]1=[O:20] |f:1.2.3.4|

Inputs

Step One
Name
N-(2′-chloro-6′-fluorophenyl)-N-chloroacetyl-4-methylaniline
Quantity
100 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)F)N(C1=CC=C(C=C1)C)C(CCl)=O
Name
Quantity
110 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
400 mL
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Name
Quantity
700 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 140° for 7.5 hours
Duration
7.5 h
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted twice with 400 ml of methylene chloride
WASH
Type
WASH
Details
the combined organic layers are washed with 600 ml of 3N HCl
STIRRING
Type
STIRRING
Details
The organic layer is stirred with 66 g of magnesium sulfate and 33 g of charcoal (DARCO G-60)
FILTRATION
Type
FILTRATION
Details
The solids are filtered through a pad of Celite
CUSTOM
Type
CUSTOM
Details
the solvents are evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a tan solid which
CUSTOM
Type
CUSTOM
Details
is recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)F)N1C(CC2=CC(=CC=C12)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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